molecular formula C21H19ClN6O3 B2518180 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 847383-79-3

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No. B2518180
CAS RN: 847383-79-3
M. Wt: 438.87
InChI Key: WWTFGCMGPOYVOZ-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of some novel 3H-triazolopyrimidines as potential c-Met inhibitors has been described . Another study reported the discovery of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

The chemical structure of 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide suggests its potential in the synthesis of various heterocyclic compounds, which are often explored for medicinal chemistry applications. Compounds with similar structures have been synthesized for potential antiasthma agents, utilizing the human basophil histamine release assay to identify active mediator release inhibitors (Medwid et al., 1990). Moreover, these chemical frameworks are used to create novel insecticidal compounds, targeting pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Radiopharmaceutical Development

In radiopharmaceutical research, compounds with triazolopyrimidine structures similar to the one have been utilized. For example, [18F]PBR111, a radioligand for imaging the translocator protein (18 kDa) with PET, has been synthesized using a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, indicating the role of such compounds in developing diagnostic tools (Dollé et al., 2008).

Anticancer and Antimicrobial Research

The structural motif of 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide is conducive to the development of compounds with potential anticancer and antimicrobial activities. For instance, novel N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines have shown inhibition activity against HCT 116 cancer cell lines, indicating the potential for cancer treatment research (Kumar et al., 2019). Similarly, derivatives of pyridines, pyrimidinones, and oxazinones synthesized as antimicrobial agents underscore the role of such compounds in combating microbial infections (Hossan et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not directly known .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs for the treatment of various diseases .

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3/c1-2-31-17-9-7-16(8-10-17)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFGCMGPOYVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide

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